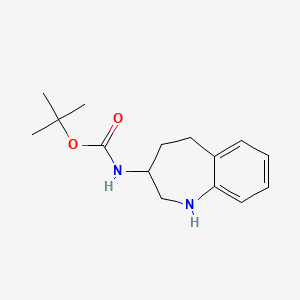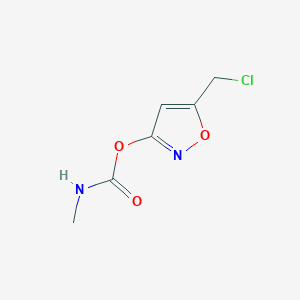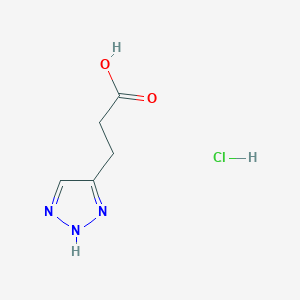
Schembl22482343
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schembl22482343 is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
Development and Validation of Scientific Creativity Tests The importance of nurturing scientific creativity is underscored by studies like the one by Hu and Adey (2002), which developed a test for measuring scientific creativity in secondary school students. This approach was based on a comprehensive Scientific Creativity Structure Model (SCSM), refined through feedback from science teachers and validated with data from students in England. The findings from this study provide a foundation for evaluating and fostering scientific creativity, highlighting the potential for growth in scientific creativity with age and the necessity of science ability as a foundational element but not the sole contributor to scientific creativity (Hu & Adey, 2002).
Challenges and Solutions in Stem Cell Research Stem cell (SC) research represents a dynamic field with significant therapeutic potential. Dricu (2018) discusses the evolution of stem cell biobanks, which have become essential for managing the demand for stem cell-related materials. These repositories facilitate the collection, storage, and distribution of stem cells, supporting both current research and future therapeutic applications. This highlights the infrastructural and organizational advances that support the practical aspects of stem cell research, emphasizing the role of biobanking in accelerating scientific progress (Dricu, 2018).
Single-Cell Genomics for Microbial Research Stepanauskas (2012) introduces single-cell genomics (SCG) as a transformative approach for uncovering genetic information at the most basic level of biological organization. This method has proven to be a powerful tool for identifying metabolic features, evolutionary histories, and inter-organismal interactions of uncultured microbial groups. SCG exemplifies the cutting-edge methodologies that are expanding our understanding of microbial life and its impact on global ecosystems and biogeochemical cycles (Stepanauskas, 2012).
Innovations in Drug Discovery through Robotics The development of Robot Scientist "Adam" showcases the integration of robotics and AI in the scientific research process, particularly in functional genomics. King et al. (2009) describe how Adam autonomously generated hypotheses about yeast genetics and tested these through laboratory automation. This example of a robot contributing to scientific knowledge through autonomous research illustrates the potential of robotics and AI to enhance the efficiency and scope of scientific discovery (King et al., 2009).
Educational Strategies for Enhancing Scientific Creativity The study by Siew, Chong, and Lee (2015) on fostering scientific creativity through Problem-Based Learning (PBL) among fifth graders emphasizes educational strategies that can significantly impact students' scientific creativity. Their findings indicate that PBL activities not only enhance students' creativity in solving scientific problems and advancing scientific knowledge but also positively influence their attitudes towards science. This research supports the idea that structured educational interventions can develop students' creativity, an essential skill for future scientific innovation (Siew, Chong, & Lee, 2015).
Propriétés
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-8-11-6-4-5-7-13(11)16-10-12/h4-7,12,16H,8-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIIOUQUKIGXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)


![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)

![4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2923876.png)

![N-(cyanomethyl)-2-{[(furan-2-yl)methyl][(5-methyl-1-benzofuran-2-yl)methyl]amino}acetamide](/img/structure/B2923879.png)